molecular formula C13H21N5 B3004260 3-piperazin-1-yl-6-piperidin-1-ylpyridazine CAS No. 1023816-47-8

3-piperazin-1-yl-6-piperidin-1-ylpyridazine

Cat. No.: B3004260
CAS No.: 1023816-47-8
M. Wt: 247.346
InChI Key: IXURKFNLXLUKIQ-UHFFFAOYSA-N
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Description

3-piperazin-1-yl-6-piperidin-1-ylpyridazine is a heterocyclic compound that features both piperazine and piperidine moieties attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with piperazine and piperidine under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-piperazin-1-yl-6-piperidin-1-ylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-piperazin-1-yl-6-piperidin-1-ylpyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-piperazin-1-yl-6-piperidin-1-ylpyridazine is unique due to its specific combination of piperazine and piperidine moieties attached to a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-piperazin-1-yl-6-piperidin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURKFNLXLUKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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